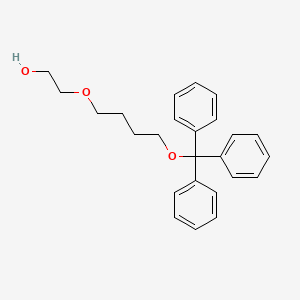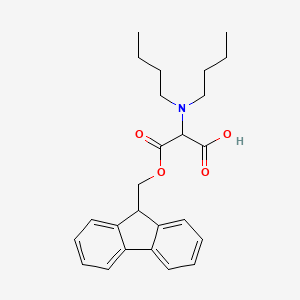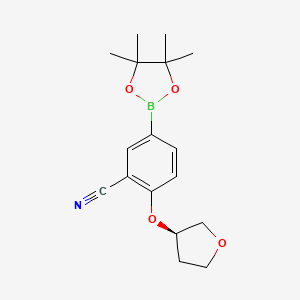
4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the introduction of the bromine atom at the 4th position of the benzene ring, followed by the addition of the methoxy group at position 2. The trifluoroethoxy group is then attached to the benzene ring, resulting in the final product. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Applications De Recherche Scientifique
Synthesis and Characterization
4-Bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene serves as a pivotal intermediate in the synthesis of complex molecules. For instance, it has been utilized in the total synthesis of biologically active compounds, highlighting its role in the creation of natural product analogs with potential therapeutic applications (Akbaba et al., 2010). Furthermore, the substance's reactivity has been explored through bromination reactions, demonstrating its utility in organic synthesis for introducing functional groups and modifying molecular structures (Kulangiappar et al., 2014).
Building Blocks for Molecular Electronics
Its application extends to the field of molecular electronics, where derivatives of this compound have been identified as useful building blocks. Aryl bromides, including this compound, are key precursors for thiol end-capped molecular wires, highlighting its significance in the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
Environmental Degradation Studies
In environmental science, the degradation mechanisms of bromophenols, structurally related to this compound, have been investigated to understand their behavior in natural waters and their potential impact on ecosystems. Research into the electrochemical reduction and oxidation of 4-bromophenol offers insights into the removal and detoxification processes for such compounds in aqueous environments (Xu et al., 2018).
Advanced Synthetic Methods
Advanced synthetic methods have been developed utilizing this compound or its structural analogs as starting materials or intermediates. For example, the synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents showcases innovative approaches to constructing heterocyclic compounds, which are crucial in pharmaceutical development and materials science (Nakamura et al., 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-4-6(10)2-3-7(8)15-5-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRSWCYWQRUVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(2-Hydroxyethyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485774.png)
![1-{[(4-Methoxy-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485776.png)
![1-{[Ethyl(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485777.png)
![1-[(Hydroxyamino)methyl]cyclobutan-1-ol](/img/structure/B1485778.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485780.png)






![4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485795.png)
![(3R,4R)-4-{[4-(propan-2-yl)phenyl]sulfanyl}oxolan-3-ol](/img/structure/B1485796.png)
![(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485797.png)
